molecular formula C6H8N4O2S B2441736 methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 2229142-37-2

methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2441736
CAS RN: 2229142-37-2
M. Wt: 200.22
InChI Key: QHKHQUWAHUUDSD-UHFFFAOYSA-N
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Description

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate, also known as MCTC, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in various fields.

Mechanism Of Action

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate exerts its biological effects by inhibiting the activity of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth of various tumor cell lines. Additionally, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been shown to exhibit anti-microbial activity against various pathogens.

Advantages And Limitations For Lab Experiments

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate also exhibits good solubility in a range of solvents, making it suitable for use in various assays. However, methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has some limitations, including its relatively low potency compared to other anti-inflammatory and anti-tumor agents.

Future Directions

There are several future directions for research on methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate. One area of interest is the development of more potent derivatives of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate with improved biological activity. Another area of interest is the investigation of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a potential treatment for various inflammatory and tumor-related diseases. Additionally, there is potential for the use of methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate as a drug delivery system for various therapeutic agents.

Synthesis Methods

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobutyronitrile with thiosemicarbazide to form 4-(aminomethyl)thiosemicarbazide. This intermediate is then reacted with methyl chloroformate to yield methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate.

Scientific Research Applications

Methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes.

properties

IUPAC Name

methyl 1-(2-amino-2-sulfanylideneethyl)triazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2S/c1-12-6(11)4-2-10(9-8-4)3-5(7)13/h2H,3H2,1H3,(H2,7,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKHQUWAHUUDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(carbamothioylmethyl)-1H-1,2,3-triazole-4-carboxylate

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